2-Chloro-6-fluoro-3-hydroxyphenylboronic acid
Overview
Description
“2-Chloro-6-fluoro-3-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 957121-07-2 . It has a molecular weight of 190.37 and its IUPAC name is 2-chloro-6-fluoro-3-hydroxyphenylboronic acid .
Molecular Structure Analysis
The molecular formula of “2-Chloro-6-fluoro-3-hydroxyphenylboronic acid” is C6H5BClFO3 . The average mass is 190.365 Da and the monoisotopic mass is 190.000427 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . The boiling point is 378.7±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.1±3.0 kJ/mol . The flash point is 182.8±30.7 °C . The index of refraction is 1.575 . The molar refractivity is 39.8±0.4 cm3 . The polar surface area is 61 Å2 . The polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 57.6±5.0 dyne/cm . The molar volume is 120.3±5.0 cm3 .Scientific Research Applications
Antifungal Activity
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, and related compounds like 4-fluoro-2-formylphenylboronic acid, have been found to possess significant antifungal properties. These compounds show activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The level of antifungal activity is evaluated through agar diffusion tests and determining minimum inhibitory concentrations (MICs). The position of the fluorine substituent plays a crucial role in the observed antifungal activity (Borys et al., 2019).
Fluorescence Quenching Mechanism
The compound's derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties at room temperature. Aniline is used as a quencher in these studies. The Stern-Volmer kinetics and various quenching parameters suggest that a static quenching mechanism is active in these systems (Geethanjali et al., 2015).
Antibacterial Properties
The compound's analogs have been synthesized and studied for their antibacterial activities. For example, derivatives such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid have shown promise as intermediates in the synthesis of biologically active anticancer drugs (Zhang et al., 2019).
Structural Studies and Synthesis
Structural investigation and synthesis studies of compounds containing 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid derivatives have been conducted. These studies include the synthesis of heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring, providing insight into the structural parameters and potential applications of these compounds (Nemykin et al., 2011).
Glucose Sensing
Derivatives of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid have been used in the development of sensitive and selective ratiometric fluorescent sensors for glucose in aqueous solutions. These sensors utilize aggregates of amphiphilic monoboronic acids bearing hydrophobic pyrene fluorophores, with enhanced selectivity for glucose achieved through "knock-out" binding of fructose by phenylboronic acid (Huang et al., 2013).
Influence on Properties of Phenylboronic Compounds
Fluoro-substituted boronic acids, including derivatives of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, have been studied for their influence on properties like acidity, hydrolytic stability, structural characteristics, and spectroscopic properties. These studies are significant for applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMWHTYNPPUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659368 | |
Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid | |
CAS RN |
957121-07-2 | |
Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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